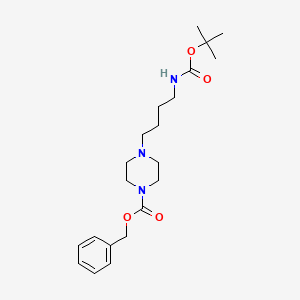

Benzyl 4-(4-((tert-butoxycarbonyl)amino)butyl)piperazine-1-carboxylate

Description

Benzyl 4-(4-((tert-butoxycarbonyl)amino)butyl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and a tert-butoxycarbonyl-protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its structural versatility and functional groups that can undergo various chemical transformations.

Properties

IUPAC Name |

benzyl 4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O4/c1-21(2,3)28-19(25)22-11-7-8-12-23-13-15-24(16-14-23)20(26)27-17-18-9-5-4-6-10-18/h4-6,9-10H,7-8,11-17H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREBPDZGWHKKGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(4-((tert-butoxycarbonyl)amino)butyl)piperazine-1-carboxylate typically involves the following steps:

Protection of the amine group: The starting material, 4-aminobutylpiperazine, is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide to protect the amine group, forming tert-butoxycarbonyl (Boc)-protected 4-aminobutylpiperazine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and scalability.

Types of Reactions:

Substitution Reactions: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, such as aryl halides, using palladium-catalyzed cross-coupling techniques.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

Major Products:

Substitution: Various benzyl derivatives depending on the nucleophile used.

Deprotection: 4-(4-aminobutyl)piperazine-1-carboxylate.

Coupling: Aryl-substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound is primarily utilized as a building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity for specific targets.

Key Applications:

- Poly(ADP-ribose) Polymerase Inhibitors: Research has demonstrated that derivatives of this compound can serve as inhibitors of poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair mechanisms. These inhibitors have potential applications in treating cancers, particularly those associated with BRCA mutations, by exploiting the vulnerabilities in cancer cell DNA repair pathways .

- Synthesis of Piperazine Derivatives: The compound serves as a precursor for synthesizing various piperazine derivatives that exhibit diverse biological activities, including antitumor and antimicrobial properties. Its ability to form stable linkages with other pharmacophores makes it a versatile component in drug design .

Benzyl 4-(4-((tert-butoxycarbonyl)amino)butyl)piperazine-1-carboxylate has been investigated for its biological activity, particularly regarding its interactions with various molecular targets.

Pharmacological Studies:

- Inhibition Studies: Compounds derived from this structure have shown promising results in inhibiting specific enzymes involved in metabolic pathways, such as glucokinase. These findings suggest potential applications in managing metabolic disorders like diabetes .

- Anticancer Activity: The compound's derivatives have been characterized for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This makes them valuable candidates for further development into anticancer therapies .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of Benzyl 4-(4-((tert-butoxycarbonyl)amino)butyl)piperazine-1-carboxylate in various therapeutic contexts.

Case Study Highlights:

- PARP Inhibitors Development: A study focused on modifying the compound to enhance its binding affinity to PARP enzymes, leading to the identification of novel inhibitors with low nanomolar IC50 values against PARP-1 and PARP-2. These inhibitors demonstrated selective toxicity towards BRCA1-mutant cancer cells, indicating their potential for targeted cancer therapy .

- Metabolic Pathway Disruption: Research into small molecule disruptors has shown that modifications to this compound can effectively disrupt the interaction between glucokinase and its regulatory protein, providing a new avenue for therapeutic intervention in glucose metabolism disorders .

Summary and Future Directions

Benzyl 4-(4-((tert-butoxycarbonyl)amino)butyl)piperazine-1-carboxylate is a valuable compound in medicinal chemistry with diverse applications ranging from cancer therapy to metabolic disorder management. Its ability to serve as a versatile building block for synthesizing biologically active compounds positions it as a key player in ongoing pharmaceutical research.

Future Research Directions:

- Continued exploration of its derivatives could yield more potent inhibitors for various therapeutic targets.

- Investigating the pharmacokinetics and toxicity profiles of these compounds will be essential for advancing them into clinical trials.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis | Used in PARP inhibitors and other bioactive compounds |

| Biological Activity | Antitumor and antimicrobial properties | Effective against cancer cell proliferation |

| Pharmacological Insights | Inhibition of metabolic enzymes | Potential use in diabetes management |

| Case Studies | Novel inhibitors developed from this compound | Selective toxicity towards BRCA1-mutant cells |

Mechanism of Action

The mechanism of action of Benzyl 4-(4-((tert-butoxycarbonyl)amino)butyl)piperazine-1-carboxylate depends on its application. In medicinal chemistry, it often acts as a prodrug or a precursor to active pharmaceutical ingredients. The tert-butoxycarbonyl group protects the amine functionality during synthetic transformations and is removed under specific conditions to release the active compound . The benzyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes .

Comparison with Similar Compounds

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- 1-Boc-piperazine

Comparison:

- Structural Differences: While Benzyl 4-(4-((tert-butoxycarbonyl)amino)butyl)piperazine-1-carboxylate contains a benzyl group, similar compounds may have different substituents such as ethoxy or hydrazino groups .

- Functional Group Variations: The presence of different functional groups can influence the reactivity and application of these compounds. For example, the hydrazino derivative may be more reactive in certain coupling reactions compared to the benzyl derivative .

- Applications: The unique combination of the benzyl and tert-butoxycarbonyl groups in Benzyl 4-(4-((tert-butoxycarbonyl)amino)butyl)piperazine-1-carboxylate makes it particularly useful in medicinal chemistry for the synthesis of drug candidates .

Biological Activity

Benzyl 4-(4-((tert-butoxycarbonyl)amino)butyl)piperazine-1-carboxylate (CAS No. 877664-86-3) is a complex organic compound with significant potential in pharmaceutical and biochemical research. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, enhancing the stability and reactivity of the molecule. Its molecular formula is , with a molecular weight of approximately 389.51 g/mol.

Benzyl 4-(4-((tert-butoxycarbonyl)amino)butyl)piperazine-1-carboxylate interacts with various biological targets, primarily through:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to neurological functions, such as monoamine oxidases and cholinesterases, which are critical in neurotransmitter metabolism.

- Receptor Binding : The piperazine moiety enhances binding affinity to specific receptors involved in neurotransmission and other cellular processes.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially mitigating neuronal damage in various models of neurotoxicity.

Biological Activity Data

The following table summarizes key biological activities associated with Benzyl 4-(4-((tert-butoxycarbonyl)amino)butyl)piperazine-1-carboxylate:

Case Studies

-

Neuroprotective Properties :

A study evaluated the neuroprotective effects of Benzyl 4-(4-((tert-butoxycarbonyl)amino)butyl)piperazine-1-carboxylate against oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death and preservation of mitochondrial function when treated with the compound, suggesting its potential as a therapeutic agent for neurodegenerative diseases . -

Enzyme Interaction Studies :

Research focusing on the inhibition of cholinesterases demonstrated that this compound effectively reduced enzyme activity in vitro, indicating its potential use in treating conditions like Alzheimer's disease where cholinergic signaling is compromised . -

Synthesis and Structural Activity Relationship (SAR) :

Investigations into the SAR revealed that modifications to the piperazine ring and Boc group significantly influenced biological activity. Compounds with varied substituents showed differing levels of enzyme inhibition and receptor binding affinities, providing insights for future drug design .

Q & A

Q. What are the common synthetic routes for Benzyl 4-(4-((tert-butoxycarbonyl)amino)butyl)piperazine-1-carboxylate?

Answer: The synthesis typically involves multi-step reactions:

Piperazine Functionalization : Introduce the Boc (tert-butoxycarbonyl) group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) .

Alkylation : Couple the Boc-protected piperazine with a bromoalkyl intermediate (e.g., 4-bromobutylamine derivative) in polar aprotic solvents like DMF or THF, using bases such as NaH .

Esterification : Attach the benzyl carboxylate group via carbodiimide-mediated coupling (e.g., DCC or EDC with DMAP catalysis) .

Q. Key Optimization Parameters :

Q. Reported Yields :

| Step | Yield Range | Conditions | Reference |

|---|---|---|---|

| Boc Protection | 70–90% | DCM, Boc₂O, Et₃N | |

| Alkylation | 40–60% | DMF, NaH, 50°C | |

| Benzylation | 45–64% | THF, DCC, DMAP |

Q. What characterization techniques are essential for confirming the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray Crystallography : Resolve crystal structures using SHELX programs for unambiguous stereochemical assignment .

- Infrared Spectroscopy (IR) : Detect carbonyl stretches (Boc: ~1700 cm⁻¹; ester: ~1740 cm⁻¹) .

Advanced Research Questions

Q. How can stereoselective synthesis be achieved, and what analytical methods validate enantiomeric purity?

Answer:

- Stereoselective Synthesis :

- Validation :

Q. How do researchers address contradictions in reaction yields reported across studies for similar compounds?

Answer: Case Study :

- reports 9% yield for a piperazine derivative under nucleophilic substitution, while achieves 48% yield using optimized reductive amination.

Resolution Strategies :

Condition Screening : Vary solvents (DMF vs. THF), bases (NaH vs. K₂CO₃), and temperatures.

Catalyst Optimization : Test Pd/C or Raney Ni for hydrogenation efficiency .

Reagent Purity : Ensure anhydrous solvents and Boc-protected intermediates to minimize side reactions .

Q. Critical Analysis :

| Factor | Low-Yield Study (9%) | High-Yield Study (48%) |

|---|---|---|

| Solvent | DMF | EtOAc |

| Catalyst | None | Pd/C (hydrogenation) |

| Purification | Silica column | Trisamine-assisted filtration |

Q. What computational methods support mechanistic understanding of reactions involving this compound?

Answer:

- Density Functional Theory (DFT) :

- Model transition states for key steps (e.g., Boc deprotection or ester hydrolysis) to predict activation energies .

- Example: DFT studies on tert-butyl carbamate hydrolysis reveal rate-limiting steps influenced by solvent polarity .

- Molecular Dynamics (MD) : Simulate piperazine ring flexibility in solution to optimize ligand-receptor interactions .

- Crystallographic Refinement (SHELXL) : Refine X-ray data to validate bond lengths/angles and electronic density maps .

Q. How can researchers optimize the stability of this compound under varying pH conditions?

Answer:

- pH-Dependent Degradation Studies :

- Stabilization Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.